ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE
Overview
Description
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the imidazo[2,1-b][1,3]thiazole core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biology: In biological research, the compound is used as a tool to study cellular processes and molecular interactions. Its unique structure allows it to serve as a probe for investigating enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. It can also be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways. The fluorophenyl group and the imidazo[2,1-b][1,3]thiazole core play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and chemical reactivity.
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: The presence of a bromophenyl group can influence the compound’s pharmacokinetic properties and its interaction with biological targets.
Ethyl 6-(4-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: The methylphenyl group may alter the compound’s hydrophobicity and its ability to penetrate cell membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYLNMOJDBTSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598203 | |
Record name | Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914204-71-0 | |
Record name | Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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